molecular formula C32H28N2O B5007590 1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine

1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine

Cat. No. B5007590
M. Wt: 456.6 g/mol
InChI Key: CBCVLTBHWKCLGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine, also known as DPP, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a piperazine derivative that has been found to have unique biochemical and physiological effects. In We will also discuss the scientific research applications of DPP and list potential future directions for its use.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine is not fully understood, but studies have suggested that it works by inhibiting various signaling pathways involved in cell growth and survival. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. This compound has also been found to inhibit the Wnt/β-catenin pathway, which is involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have unique biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit angiogenesis. This compound has also been found to have neuroprotective effects and can improve cognitive function. In addition, this compound has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine has several advantages for lab experiments, including its ability to inhibit various signaling pathways involved in cell growth and survival. This compound is also relatively easy to synthesize and purify. However, this compound has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the use of 1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine in scientific research. One area of research is its use as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another area of research is its potential use in the treatment of neurological disorders. Further studies are needed to determine the mechanism of action of this compound in the brain and its potential side effects. Finally, this compound could be studied for its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis Methods

The synthesis of 1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine involves several steps, including the reaction of diphenylmethanol with thionyl chloride to form diphenylmethyl chloride. This is then reacted with 3-phenylethynylbenzoic acid to form this compound. The final product is purified using various methods, including column chromatography and recrystallization.

Scientific Research Applications

1-(diphenylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine has been studied for its potential use in various scientific research applications. One area of research is its use as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[3-(2-phenylethynyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2O/c35-32(30-18-10-13-27(25-30)20-19-26-11-4-1-5-12-26)34-23-21-33(22-24-34)31(28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-18,25,31H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCVLTBHWKCLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.